molecular formula C14H15N7OS2 B4398269 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B4398269
M. Wt: 361.5 g/mol
InChI Key: QHOLSRVKAOMSEC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide group at position 2. The acetamide moiety is further modified with a sulfanyl bridge connecting to a 1-(2-methylphenyl)-1H-tetrazole ring . Its structure combines nitrogen- and sulfur-containing heterocycles, which are known to confer diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS2/c1-3-12-16-17-13(24-12)15-11(22)8-23-14-18-19-20-21(14)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOLSRVKAOMSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final compound is obtained by coupling the thiadiazole and tetrazole derivatives through a sulfanyl linkage, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiadiazole and tetrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness arises from the 2-methylphenyl substituent on the tetrazole ring and the ethyl group on the thiadiazole ring. Below is a comparative analysis with structurally related analogs:

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound 5-Ethyl-1,3,4-thiadiazole, 2-methylphenyl-tetrazole, sulfanylacetamide Antimicrobial, Anticancer (hypothesized)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Chloro and 4-methyl substituents on phenyl ring Enhanced electron-withdrawing effects from Cl Increased binding affinity to bacterial enzymes
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyltriazol-3-yl]sulfanyl}acetamide Methoxybenzyl and methyltriazole groups Bulky substituents reduce solubility Antifungal
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(indol-3-yl)triazol-3-yl]sulfanyl}acetamide Indole-triazole moiety Improved π-π stacking interactions Antiproliferative activity
N-(4-Methoxyphenyl)-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide Methoxyphenyl and methyltetrazole Lack of thiadiazole ring Anti-inflammatory

Physicochemical Properties

  • Lipophilicity : The ethyl group on the thiadiazole enhances lipophilicity compared to methyl or hydrogen analogs (e.g., N-(5-methyl-thiadiazol-2-yl) derivatives), improving membrane permeability .
  • Solubility : The 2-methylphenyl group introduces steric hindrance, reducing aqueous solubility relative to para-substituted phenyl analogs (e.g., 4-methylphenyl in ) .
  • Stability : Sulfanyl bridges are prone to oxidation, but the tetrazole-thiadiazole combination increases metabolic stability compared to triazole-only derivatives .

Research Findings and Data Tables

Table 1: SAR of Key Substituents

Substituent Position Functional Group Impact on Activity Example Compound
Thiadiazole C5 Ethyl vs. Methyl Ethyl increases lipophilicity and bioavailability Target Compound vs. N-(5-methyl-thiadiazol-2-yl)
Phenyl Ring (Tetrazole) 2-Methyl vs. 4-Methyl 2-Methyl reduces steric hindrance for enzyme binding Target Compound vs. 4-Methylphenyl analog
Sulfanyl Bridge –S– vs. –SO– Sulfonyl derivatives () lose activity due to rigidity Target Compound vs. 2-(phenylsulfonyl) analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

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